2-Fluoro-6-propoxypyridine-3-boronic acid
Description
Historical Context and Evolution of Pyridine-Based Boronic Acids in Chemical Research
The journey of boronic acids in chemical research began in 1860 with the first synthesis by Edward Frankland. nih.govwiley-vch.de However, their full potential remained largely untapped for over a century. A significant turning point came with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which established boronic acids as crucial reagents for the formation of carbon-carbon bonds. nih.gov
Pyridine-based boronic acids, a subset of this class, initially presented considerable challenges in their synthesis and application. The electron-deficient nature of the pyridine (B92270) ring and the propensity of the nitrogen atom to coordinate with metal catalysts often led to difficulties in their preparation and use in cross-coupling reactions. Early methods for synthesizing arylboronic acids, such as the reaction of organometallic reagents with borate (B1201080) esters, were often low-yielding. nih.gov Over time, more sophisticated and efficient synthetic routes have been developed, expanding the availability and diversity of pyridine-based boronic acids for synthetic chemists.
Strategic Significance of Functionalized Pyridine Scaffolds in Advanced Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its presence can significantly influence a molecule's biological activity, solubility, and metabolic stability. Consequently, the ability to selectively introduce functionalized pyridine moieties into complex molecules is of paramount importance.
Role of Boronic Acids as Versatile Intermediates in Cross-Coupling Methodologies
Boronic acids are highly valued as versatile intermediates in a variety of cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent. nih.gov This reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids have contributed to its widespread adoption in both academic and industrial research. researchgate.net
The boronic acid functional group serves as a stable yet reactive handle for the introduction of the associated organic fragment. In the context of 2-Fluoro-6-propoxypyridine-3-boronic acid, the boronic acid group enables the facile incorporation of the 2-fluoro-6-propoxypyridinyl moiety into a diverse range of molecular structures.
Overview of the Research Landscape Surrounding this compound
While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally related compounds. Research into 6-substituted pyridine-3-boronic acid derivatives has revealed their potential as inhibitors of the NorA efflux pump in Staphylococcus aureus. Efflux pumps are a mechanism by which bacteria develop resistance to antibiotics, and their inhibition can restore the efficacy of existing drugs.
A notable study synthesized and evaluated a series of 6-(aryl)alkoxypyridine-3-boronic acids. This research demonstrated that compounds with an alkoxy group at the 6-position of the pyridine ring could potentiate the activity of the antibiotic ciprofloxacin. Specifically, certain derivatives were found to increase the accumulation of ethidium (B1194527) bromide within the bacteria, indicating their potential to act as NorA inhibitors. This line of research suggests that the 6-propoxy group in this compound could be a key feature for developing novel antibacterial agents. The presence of a fluorine atom at the 2-position could further modulate the electronic properties and biological activity of such compounds.
Current Challenges and Future Opportunities in the Utilization of this compound
The primary challenge in the utilization of this compound is the limited availability of specific research data on its synthesis and reactivity. While general methods for the synthesis of pyridine boronic acids are established, optimizing these for this specific, highly substituted analogue may require further investigation to ensure high yields and purity. The stability of 2-pyridyl boron derivatives can also be a concern, as they can be prone to protodeboronation. nih.gov
Despite these challenges, the future opportunities for this compound are promising, particularly in the field of medicinal chemistry. Building upon the research into 6-alkoxypyridine-3-boronic acids as efflux pump inhibitors, this compound represents a valuable building block for the synthesis of new and potentially more potent antibacterial agents. The unique combination of the fluoro and propoxy substituents offers a distinct electronic and steric profile that could lead to enhanced biological activity and improved pharmacokinetic properties. Further exploration of its utility in Suzuki-Miyaura and other cross-coupling reactions will undoubtedly open new avenues for the synthesis of novel compounds with diverse applications in drug discovery and materials science.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Application |
| This compound | C8H11BFNO3 | 199.00 | Organic Synthesis Intermediate |
| 2-Fluoropyridine-3-boronic acid | C5H5BFNO2 | 140.91 | Cross-coupling reactions |
| 6-Methoxypyridine-3-boronic acid | C6H8BNO3 | 152.94 | Synthesis of pharmaceuticals |
Properties
IUPAC Name |
(2-fluoro-6-propoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-2-5-14-7-4-3-6(9(12)13)8(10)11-7/h3-4,12-13H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPIINIPTMBNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCCC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232406 | |
| Record name | Boronic acid, B-(2-fluoro-6-propoxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-78-0 | |
| Record name | Boronic acid, B-(2-fluoro-6-propoxy-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-6-propoxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 6 Propoxypyridine 3 Boronic Acid
Retrosynthetic Analysis and Identification of Key Precursors to 2-Fluoro-6-propoxypyridine-3-boronic Acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the carbon-boron bond. This functional group interconversion (FGI) points to a pyridyl-organometallic intermediate or a direct C-H borylation precursor.
Two main retrosynthetic pathways emerge:
Direct C-H Borylation Pathway: This approach considers the direct replacement of a hydrogen atom at the C-3 position of the pyridine (B92270) ring with a boronic acid group. The key precursor for this strategy is 2-fluoro-6-propoxypyridine . The success of this route hinges on achieving high regioselectivity for the C-3 position over other available C-H bonds on the ring.
Halogen-Metal-Boron Pathway: This strategy involves a halogen atom (typically bromine or iodine) at the C-3 position as a synthetic handle. The key precursor is a 3-halo-2-fluoro-6-propoxypyridine . This precursor can be converted into an organometallic species (organolithium or Grignard reagent) via halogen-metal exchange, which is then trapped with a boron electrophile (e.g., a trialkyl borate) to form the desired carbon-boron bond.
Further disconnection of these key precursors leads back to simpler starting materials. For instance, 2-fluoro-6-propoxypyridine can be envisioned as arising from the nucleophilic aromatic substitution of a dihalopyridine, such as 2,6-difluoropyridine (B73466) or 2-fluoro-6-chloropyridine, with sodium propoxide. Similarly, 3-halo-2-fluoro-6-propoxypyridine could be synthesized from a corresponding 3-halo-2,6-dihalopyridine.
| Retrosynthetic Strategy | Key Precursor | Subsequent Transformation |
| Direct C-H Functionalization | 2-Fluoro-6-propoxypyridine | Transition-Metal Catalyzed C-H Borylation or Directed ortho-Metalation |
| Halogen-Boron Exchange | 3-Bromo-2-fluoro-6-propoxypyridine | Halogen-Metal Exchange (Li or Mg) followed by Borylation |
Direct Boronation Approaches for the Synthesis of this compound
Direct boronation methods offer an atom-economical approach by functionalizing an existing C-H bond, thereby avoiding the introduction and removal of a halogen directing group.
Directed ortho-Metalation (DoM) Strategies for Pyridine Boronic Acids
Directed ortho-metalation (DoM) is an adaptation of electrophilic aromatic substitution where an electrophile is directed exclusively to the ortho-position of a directing metalation group (DMG) via an organolithium intermediate. wikipedia.org The DMG, typically a Lewis basic group, coordinates to the lithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ring position. wikipedia.orgbaranlab.org
In the context of 2-fluoro-6-propoxypyridine, there are three potential directing elements: the pyridine nitrogen, the C-2 fluorine, and the C-6 propoxy group.
Pyridine Nitrogen: The nitrogen atom is a powerful directing group, typically facilitating metalation at the C-2 and C-6 positions.
Alkoxy Groups: Groups like methoxy (B1213986) or propoxy are well-established DMGs. wikipedia.org
Fluorine: The fluorine atom is a weaker DMG compared to alkoxy groups. harvard.edu
The regiochemical outcome of the DoM reaction on 2-fluoro-6-propoxypyridine would be determined by the interplay of these directing effects. The propoxy group at C-6 would strongly direct lithiation to the C-5 position. However, the pyridine nitrogen's inherent directing effect towards C-2/C-6 and the electronic influence of the C-2 fluorine atom complicate predictions. The formation of the desired 3-lithiated intermediate via DoM from 2-fluoro-6-propoxypyridine is considered challenging due to the stronger directing influence of the propoxy group towards the C-5 position.
| Directing Group (DMG) | Position on Ring | Expected Site of Lithiation |
| Pyridine Nitrogen | 1 | C-2, C-6 |
| Propoxy (-OPr) | 6 | C-5 |
| Fluoro (-F) | 2 | C-3 |
Transition-Metal Catalyzed C-H Boronation Techniques Applied to Pyridine Systems
Iridium-catalyzed C-H borylation has become a valuable method for preparing aryl and heteroaryl boronate esters. rsc.org This methodology typically employs an iridium catalyst, a bidentate ligand (like 4,4′-di-tert-butyl-2,2′-dipyridyl), and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). nih.gov
However, the application of this method to pyridine derivatives can be hampered by the coordination of the pyridine nitrogen's lone pair to the iridium center, which can inhibit the catalyst. rsc.org This inhibition can sometimes be overcome by introducing substituents on the pyridine ring. rsc.org For 2-fluoro-6-propoxypyridine, the regioselectivity would be guided by steric and electronic factors. The C-H bond at the C-4 position is generally the most sterically accessible and electronically favored site for borylation in many pyridine systems. The presence of the C-2 fluoro and C-6 propoxy groups would likely direct the borylation to the C-4 or C-5 positions, making the selective synthesis of the C-3 boronic acid via this method non-trivial. Studies on related fluoroquinolines have shown that a fluorine atom can guide borylation to an adjacent position, suggesting that C-H borylation at the C-3 position, while challenging, might be feasible under carefully optimized conditions. nih.gov
Synthesis of this compound via Halogen-Boron Exchange Reactions
Halogen-boron exchange is a highly reliable and widely used method for the synthesis of aryl and heteroaryl boronic acids. nih.gov This approach utilizes a halogenated precursor, most commonly a bromide or iodide.
Lithium-Halogen Exchange followed by Boronation
This method involves the reaction of a halogenated pyridine with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C to -40 °C). orgsyn.org This generates a highly reactive lithiated pyridine intermediate. This intermediate is then immediately quenched with an electrophilic boron source, such as triisopropyl borate (B1201080) or trimethyl borate, to form the boronate ester. orgsyn.org Subsequent acidic workup hydrolyzes the ester to yield the final boronic acid.
For the target molecule, the synthesis would commence with 3-bromo-2-fluoro-6-propoxypyridine . The reaction sequence is as follows:
Treatment of the bromopyridine derivative with n-butyllithium in an ethereal solvent like THF at -78 °C.
The rapid lithium-halogen exchange forms the 2-fluoro-6-propoxy-3-lithiopyridine intermediate.
Quenching of this intermediate with triisopropyl borate.
Hydrolysis with aqueous acid to afford this compound.
This method is often high-yielding and provides excellent regiochemical control, as the position of the boronic acid is predetermined by the initial position of the halogen. orgsyn.org
| Step | Reagents & Conditions | Intermediate/Product |
| 1. Precursor | 3-Bromo-2-fluoro-6-propoxypyridine | Starting Material |
| 2. Lithiation | n-BuLi, THF, -78 °C | 2-Fluoro-6-propoxy-3-lithiopyridine |
| 3. Borylation | B(Oi-Pr)₃ | 2-Fluoro-6-propoxypyridine-3-boronate ester |
| 4. Hydrolysis | Aqueous Acid (e.g., HCl) | This compound |
Magnesium-Halogen Exchange Approaches (Grignard Reagents)
An alternative to organolithium reagents is the use of Grignard reagents. google.com The synthesis begins by forming a Grignard reagent from the corresponding aryl halide. This can be achieved either by direct insertion of magnesium metal or through a magnesium-halogen exchange reaction using a reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). organic-chemistry.org
The synthetic sequence would be:
Reaction of 3-bromo-2-fluoro-6-propoxypyridine with magnesium metal or a turbo-Grignard reagent.
Formation of the Grignard reagent, 2-fluoro-6-propoxy-3-pyridylmagnesium halide.
Reaction of the Grignard reagent with a trialkyl borate, typically at low temperature.
Acidic workup to produce the target boronic acid.
This method can be advantageous as Grignard reagents are often less basic and more functional-group tolerant than their organolithium counterparts, although the initial formation can sometimes be challenging for electron-deficient heterocyclic systems. google.comgoogle.com
Optimization of Reaction Conditions for Enhanced Yields and Selectivity in this compound Synthesis
The optimization of reaction conditions is paramount to maximize the yield and selectivity of this compound synthesis, particularly in palladium-catalyzed borylation reactions. Several key parameters can be systematically varied to achieve the desired outcome.
Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is critical. For Suzuki-Miyaura type couplings of heteroaryl compounds, catalysts based on phosphine (B1218219) ligands are commonly employed. For instance, catalysts like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are often effective. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands can be beneficial.
Base: The selection of the base is another important factor. Common bases used in Miyaura borylation include potassium acetate (B1210297) (KOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. In some cases, the use of a more soluble organic base or a phase-transfer catalyst may be advantageous. Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can enhance reaction rates and allow for milder reaction conditions. organic-chemistry.org
Temperature and Reaction Time: The reaction temperature and duration are crucial parameters to control. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions and decomposition of the product or catalyst. Therefore, it is essential to find an optimal temperature that balances reaction speed and product stability. Monitoring the reaction progress over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is necessary to determine the optimal reaction time.
The following interactive data table illustrates a hypothetical optimization of a Miyaura borylation reaction for a substrate analogous to 3-bromo-2-fluoro-6-propoxypyridine, showcasing the impact of varying reaction parameters on the product yield.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Dioxane | 100 | 12 | 45 |
| 2 | Pd(dppf)Cl₂ (2) | dppf | K₂CO₃ | Dioxane | 100 | 12 | 75 |
| 3 | Pd(dppf)Cl₂ (2) | dppf | KOAc | Dioxane | 100 | 12 | 85 |
| 4 | Pd(dppf)Cl₂ (2) | dppf | KOAc | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 5 | Pd(dppf)Cl₂ (1) | dppf | KOAc | Dioxane/H₂O (4:1) | 80 | 12 | 88 |
Principles of Green Chemistry and Sustainable Synthesis in the Preparation of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including boronic acids, to minimize environmental impact and enhance safety. The application of these principles to the synthesis of this compound can be approached from several angles.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. C-H borylation, for instance, offers a higher atom economy compared to methods that require pre-halogenation of the starting material.
Use of Safer Solvents and Reagents: A significant focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. For Suzuki-Miyaura reactions, traditional solvents like DMF and dioxane are effective but pose environmental and health risks. acsgcipr.org Research has focused on identifying greener solvent alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water or mixed aqueous systems. acsgcipr.org The use of boronic acids themselves is considered a "green" aspect, as they generally have low toxicity and degrade to benign boric acid in the environment. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The optimization of catalytic systems to be highly active at lower temperatures is a key area of research. Microwave-assisted synthesis is another approach that can sometimes reduce reaction times and energy input. researchgate.net
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Palladium- and iridium-catalyzed reactions are prime examples. Developing highly efficient catalysts that can be used at very low loadings (parts per million) and can be recycled and reused are important goals. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), can simplify product purification and catalyst recovery. acsgcipr.org
Waste Reduction: The choice of reagents and reaction conditions can significantly impact the amount of waste generated. For example, selecting a base that is easily removed and has minimal environmental impact is crucial. The use of flow chemistry can also contribute to waste reduction and improved safety by allowing for better control over reaction parameters and minimizing the volume of hazardous materials at any given time.
The following table summarizes the application of green chemistry principles to the synthesis of boronic acids.
| Green Chemistry Principle | Application in Boronic Acid Synthesis |
| Prevention | Designing synthetic routes to minimize waste generation. |
| Atom Economy | Utilizing C-H activation pathways to maximize atom incorporation. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and generating less hazardous byproducts. |
| Designing Safer Chemicals | Boronic acids are generally considered to have a favorable toxicological profile. |
| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with greener alternatives like 2-MeTHF, CPME, or water. acsgcipr.orgacs.org |
| Design for Energy Efficiency | Developing catalysts that are active at lower temperatures to reduce energy consumption. acs.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Utilizing highly efficient and recyclable catalysts to minimize waste. acsgcipr.org |
| Design for Degradation | Boronic acids degrade to environmentally benign boric acid. acs.org |
| Real-time analysis for Pollution Prevention | In-process monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions to minimize the risk of accidents. |
Reactivity and Mechanistic Investigations of 2 Fluoro 6 Propoxypyridine 3 Boronic Acid
Reactivity of 2-Fluoro-6-propoxypyridine-3-boronic Acid in Cross-Coupling Reactions
The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an effective coupling partner in several such transformations, driven by the catalytic cycles of transition metals like palladium, nickel, and copper.
Suzuki-Miyaura Cross-Coupling with Diverse Electrophilic Partners
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds. nih.gov In this reaction, this compound can be coupled with a variety of electrophilic partners, including aryl, heteroaryl, and vinyl halides or triflates. The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precatalyst. The presence of a suitable phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.
| Boronic Acid/Ester | Electrophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Thiopheneboronic acid pinacol (B44631) ester | Pyridine-2-sulfonyl fluoride (B91410) | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | 89 |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 80 | 92 |
| 3-Pyridylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 88 |
This table presents representative Suzuki-Miyaura coupling reactions of various heteroarylboron reagents to illustrate typical conditions and outcomes. The reactivity of this compound is expected to be comparable under optimized conditions.
Applications in Liebeskind-Srogl and Other Transmetalation-Based Couplings
The Liebeskind-Srogl cross-coupling reaction offers a unique method for carbon-carbon bond formation under neutral conditions, coupling thioesters with boronic acids. wikipedia.org This reaction is mechanistically distinct from many other cross-couplings and is particularly valuable for synthesizing ketones. synarchive.com The process is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst. wikipedia.orgrsc.org The copper(I) species is believed to facilitate the crucial transmetalation step with the boronic acid.
Given its structure, this compound is a suitable candidate for the Liebeskind-Srogl coupling. This would allow for the synthesis of 3-acyl-2-fluoro-6-propoxypyridines, which are valuable intermediates in medicinal chemistry. The reaction's tolerance for a wide range of functional groups and its neutral conditions make it an attractive alternative to more conventional methods for ketone synthesis. However, studies have shown that boronic acids containing nitrogen heteroatoms can sometimes be problematic substrates under these conditions. nih.gov
| Boronic Acid | Thioester Partner | Catalyst/Co-catalyst | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | S-Phenyl benzothioate | Pd₂(dba)₃ / CuTC | THF | 50 | 95 |
| 4-Methoxyphenylboronic acid | S-Ethyl 4-chlorobenzothioate | Pd(PPh₃)₄ / CuTC | Dioxane | 80 | 85 |
| Vinylboronic acid | S-Pyridyl cyclohexanecarbothioate | Pd(OAc)₂ / PPh₃ / CuTC | Toluene | 100 | 78 |
| 2-Thienylboronic acid | S-Methyl thiophene-2-carbothioate | Pd(dppf)Cl₂ / CuTC | THF | 60 | 91 |
This table provides examples of the Liebeskind-Srogl coupling, demonstrating the variety of substrates that can be employed. This compound could potentially be used in similar transformations.
Exploration of Other Palladium-, Nickel-, and Copper-Catalyzed Transformations
Beyond the Suzuki-Miyaura and Liebeskind-Srogl reactions, this compound can participate in a range of other metal-catalyzed transformations.
Nickel-catalyzed couplings have emerged as a powerful alternative to palladium-based systems, often displaying complementary reactivity. nih.gov Nickel catalysts can be particularly effective for coupling with challenging substrates and can even activate typically inert bonds, such as C-F bonds. beilstein-journals.orgnih.gov For a substrate like this compound, nickel catalysis could potentially lead to selective C-F bond activation or facilitate couplings with a different spectrum of electrophiles compared to palladium. rsc.orgpolyu.edu.hk
Copper-catalyzed reactions involving boronic acids are also of significant interest. These transformations include Chan-Lam amination (for C-N bond formation), as well as various C-C bond-forming reactions. researchgate.net Copper catalysis can also promote the homocoupling of boronic acids to form symmetrical biaryl compounds. nih.gov Understanding and controlling this homocoupling is crucial for the development of efficient copper-catalyzed cross-coupling reactions. The presence of a coordinating base is often key to enabling the B-to-Cu(II) transmetalation. nih.gov
| Metal Catalyst | Reaction Type | Boronic Acid | Coupling Partner | Key Reagents | Product Type |
| Nickel | C(sp²)-C(sp³) Coupling | Phenylboronic acid | Redox-active ester of an alkyl carboxylic acid | NiCl₂·6H₂O, Et₃N | Alkyl-aryl compound |
| Nickel | C-F Activation/Coupling | m-Tolylboronic acid | 2-Fluoronaphtho[2,1-b]furan | Ni(cod)₂, PCy₃ | 2-Aryl-naphthofuran |
| Copper | Homocoupling | p-Fluorophenylboronic acid | Itself | CuCl₂, K₂CO₃ | Symmetrical biaryl |
| Copper | C-N Coupling (Chan-Lam) | Phenylboronic acid | Aniline | Cu(OAc)₂, Pyridine (B92270) | Diphenylamine |
This table summarizes various metal-catalyzed transformations involving boronic acids, illustrating the potential reactivity pathways for this compound.
Transformations Involving the Boronic Acid Moiety of this compound
The boronic acid group is not only a precursor for cross-coupling but can also undergo other synthetically useful transformations, such as protodeboronation and oxidation.
Protodeboronation Pathways and Their Control
Protodeboronation is the formal replacement of a boronic acid group with a hydrogen atom. While often considered an undesired side reaction in cross-coupling processes, it can also be harnessed for specific synthetic purposes. wikipedia.org Heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the C-B bond like 2-pyridyl boronic acids, are known to be particularly susceptible to protodeboronation. ed.ac.ukresearchgate.net
The mechanism for 2-pyridyl boronic acids often involves the formation of a zwitterionic intermediate under neutral pH conditions, which can then undergo unimolecular fragmentation. wikipedia.org The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the ring. For this compound, the presence of the basic pyridine nitrogen could facilitate this pathway.
Control over protodeboronation is critical for achieving high yields in cross-coupling reactions. Strategies to mitigate this side reaction include:
pH control: Shifting the pH to acidic or basic conditions can move the equilibrium away from the reactive zwitterionic species. wikipedia.org
Use of boronate esters or trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can significantly reduce the rate of protodeboronation. nih.gov
Careful selection of reaction conditions: Minimizing reaction time and temperature, and using anhydrous solvents when possible, can also suppress this unwanted pathway.
| Condition | Effect on Protodeboronation | Rationale |
| Neutral pH (aqueous media) | Often Accelerated (for 2-pyridyl boronic acids) | Favors formation of a reactive zwitterionic intermediate. wikipedia.org |
| Acidic or strongly basic pH | Often Suppressed | Shifts equilibrium away from the zwitterion. wikipedia.org |
| High temperatures | Generally Accelerated | Provides activation energy for the C-B bond cleavage. |
| Conversion to Trifluoroborate salt | Suppressed | The tetracoordinate boron is more stable and less prone to cleavage. nih.gov |
| Addition of Lewis acids (e.g., Cu, Zn salts) | Can be attenuated | May stabilize the boronic acid or alter the reaction pathway. ed.ac.uk |
This table outlines general factors influencing the rate of protodeboronation for heteroaryl boronic acids.
Oxidation Reactions to Hydroxy-Pyridine Derivatives
The boronic acid group can be efficiently oxidized to a hydroxyl group, providing a valuable method for the synthesis of phenols and heteroaromatic hydroxyl compounds. This transformation is a powerful tool, as it allows for the introduction of a hydroxyl group at a position that might be difficult to access through other synthetic routes.
The oxidation of this compound would yield 2-fluoro-3-hydroxy-6-propoxypyridine. A variety of reagents can effect this transformation, with aqueous hydrogen peroxide under basic conditions being one of the most common and effective methods. Other oxidants, such as Oxone®, tert-butyl hydroperoxide, or N-oxides, can also be employed. organic-chemistry.org The reaction generally proceeds rapidly and under mild conditions, tolerating a wide range of functional groups. This makes the borylation-oxidation sequence a robust two-step strategy for the hydroxylation of aromatic and heteroaromatic rings.
| Arylboronic Acid | Oxidizing Agent | Conditions | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | H₂O₂ | NaOH, THF/H₂O, rt | 4-Methoxyphenol | 95 |
| 3-Cyanophenylboronic acid | Oxone® | NaHCO₃, Acetone/H₂O, rt | 3-Hydroxybenzonitrile | 88 |
| Naphthalene-1-boronic acid | t-BuOOH | KOH, THF, rt | 1-Naphthol | 92 |
| Phenylboronic acid | Pyridine N-oxide | Neat, rt | Phenol | 99 |
This table shows common conditions for the oxidation of arylboronic acids to phenols, which are applicable to heteroaryl systems like this compound.
Reductive Transformations of the Boronic Acid Group
The boronic acid functional group in this compound can undergo reductive transformations, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction can be either an undesired side reaction in cross-coupling processes or a deliberate synthetic step.
Protodeboronation of arylboronic acids can proceed through different mechanisms depending on the reaction conditions, such as pH. wikipedia.org For simple arylboronic acids, both acid-catalyzed and base-catalyzed pathways have been described. wikipedia.org In the context of heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like pyridine, the mechanism can be more complex. The speciation of the boronic acid, including the formation of zwitterionic species, can play a crucial role in its stability and propensity for protodeboronation. wikipedia.org For instance, 2-pyridine boronic acid is known to be susceptible to rapid protodeboronation under neutral pH via a unimolecular fragmentation of its zwitterionic form. wikipedia.orgresearchgate.net
While specific studies on the reductive transformations of this compound are not extensively documented, general methods for the reduction of arylboronic acids are applicable. These transformations can be achieved using various reagents and conditions, which are often tailored to the specific substrate and desired outcome.
Table 1: General Conditions for Protodeboronation of Arylboronic Acids
| Reagent/Condition | Description |
| Strong Acids | Can promote protodeboronation, particularly at elevated temperatures. |
| Strong Bases | Can facilitate protodeboronation, often in the presence of a proton source like water. |
| Water (at high temperatures) | Can lead to the hydrolysis of the C-B bond. |
| Metal Catalysts | Certain transition metals can catalyze the protodeboronation reaction, especially as a side reaction in cross-coupling. |
It is important to note that the electronic and steric effects of the fluoro and propoxy substituents on the pyridine ring will influence the rate and mechanism of these reductive transformations.
Electrophilic and Nucleophilic Reactivity of the Pyridine Nucleus in this compound
The reactivity of the pyridine ring in this compound towards electrophilic and nucleophilic attack is significantly influenced by the electronic properties of the attached substituents: the fluoro, propoxy, and boronic acid groups.
The pyridine nucleus is inherently electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution. The substituents on the ring further modulate this reactivity.
Fluoro Substituent: The fluorine atom at the 2-position is strongly electron-withdrawing through its inductive effect (-I), which further deactivates the ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the carbon atom to which it is attached. researchgate.net The fluorine atom is a good leaving group in SNAr reactions on heteroaromatic rings. nih.gov
Boronic Acid Substituent: The boronic acid group is electron-withdrawing, further deactivating the ring towards electrophilic substitution.
The combination of these substituents makes the pyridine ring in this compound highly electron-deficient.
The directing effects of the existing substituents govern the position of further functionalization on the pyridine ring.
Electrophilic Substitution: Electrophilic aromatic substitution on pyridine itself is difficult and typically requires harsh conditions, proceeding primarily at the 3- and 5-positions. In this compound, the ring is heavily deactivated, making electrophilic substitution highly challenging. If it were to occur, the directing effects of the substituents would need to be considered. The propoxy group would direct ortho and para (positions 5 and 3, respectively), while the fluoro and boronic acid groups would direct meta (positions 5 and 4, respectively). The position of substitution would be a complex interplay of these competing effects.
Nucleophilic Substitution: The pyridine ring in this compound is highly activated for nucleophilic aromatic substitution. The most likely site for nucleophilic attack is the 2-position, leading to the displacement of the fluoride ion. researchgate.net The electron-withdrawing nature of the pyridine nitrogen and the other substituents stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.
Table 2: Predicted Reactivity and Regioselectivity
| Reaction Type | Reactivity | Predicted Major Site(s) of Functionalization |
| Electrophilic Aromatic Substitution | Very Low | Difficult to predict due to strong deactivation and competing directing effects. |
| Nucleophilic Aromatic Substitution | High | C-2 (displacement of the fluoro group). |
Mechanistic Studies of Key Reactions Involving this compound
While specific mechanistic studies for reactions involving this compound are not extensively published, the mechanisms of its key reactions, such as the Suzuki-Miyaura cross-coupling, can be inferred from well-established principles and studies on analogous systems.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a primary application of boronic acids. The catalytic cycle, typically involving a palladium catalyst, is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.commusechem.comlibretexts.org
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step typically requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
In the context of this compound participating in a Suzuki-Miyaura coupling, the catalytic cycle would involve the formation of a Pd(II)-pyridyl intermediate after transmetalation. The electronic properties of the substituted pyridine ring can influence the rates of these steps.
Key Intermediates in the Suzuki-Miyaura Catalytic Cycle:
Pd(0)Ln (active catalyst)
Ar-Pd(II)-X(L)n (oxidative addition product)
Ar-Pd(II)-Ar'(L)n (product of transmetalation)
Boronate species [R-B(OH)3]-
Detailed kinetic studies and energy profile mapping provide quantitative insights into reaction mechanisms. For the Suzuki-Miyaura reaction, such studies can determine the rate-determining step and the influence of various parameters, such as ligand effects, substrate electronics, and the nature of the base.
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to map the energy profiles of catalytic cycles. These studies can provide valuable information on the energies of intermediates and transition states, helping to elucidate the reaction mechanism and predict reactivity. For a reaction involving this compound, such calculations would need to account for the electronic and steric effects of the fluoro, propoxy, and boronic acid substituents on the pyridine ring.
Applications of 2 Fluoro 6 Propoxypyridine 3 Boronic Acid As a Versatile Synthetic Building Block
Construction of Complex Pyridine (B92270) Derivatives and Polyheterocycles
2-Fluoro-6-propoxypyridine-3-boronic acid is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a boronic acid group at the 3-position, a fluorine atom at the 2-position, and a propoxy group at the 6-position, allows for the strategic construction of complex molecular architectures. The interplay of these functional groups provides a platform for a variety of chemical transformations, making it a valuable reagent for medicinal chemistry, materials science, and agrochemical research.
The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. nbinno.com The fluorine atom and the propoxy group modulate the electronic properties of the pyridine ring and can influence the reactivity and stability of the molecule. The electron-withdrawing nature of the fluorine atom at the 2-position can enhance the stability of the boronic acid, a known challenge with some 2-pyridylboronic acids which can be prone to protodeboronation. nih.gov
Synthesis of Multiply Substituted Pyridine Scaffolds
The primary application of this compound is in the synthesis of multiply substituted pyridine scaffolds through Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl, heteroaryl, vinyl, or alkyl halides and triflates. The presence of the fluoro and propoxy groups provides steric and electronic differentiation, allowing for selective functionalization and the creation of diverse molecular libraries.
The general scheme for the Suzuki-Miyaura coupling involving this building block is depicted below:
Scheme 1: General Suzuki-Miyaura coupling with this compound.
The reaction conditions are typically mild and tolerant of a wide range of functional groups, making this a robust method for the synthesis of complex pyridine derivatives. The resulting 3-aryl-2-fluoro-6-propoxypyridines are valuable intermediates for further synthetic transformations. The fluorine atom at the 2-position can be displaced by various nucleophiles, and the propoxy group can be cleaved to reveal a hydroxyl group, providing additional handles for molecular elaboration.
Below is a representative table of physical and chemical properties for analogous 2-alkoxypyridine-3-boronic acids, which are expected to be similar to the title compound.
| Property | 2-Methoxypyridine-3-boronic acid | 2-Ethoxypyridine-3-boronic acid |
| CAS Number | 163105-90-6 | 352525-99-8 |
| Molecular Formula | C6H8BNO3 | C7H10BNO3 |
| Molecular Weight | 152.94 g/mol | 166.97 g/mol |
| Melting Point | 143-145 °C | Not available |
| Appearance | Tan solid | Not available |
Data sourced from publicly available chemical databases. fishersci.comnih.gov
Annulation and Cyclization Reactions Utilizing the Pyridine Boronic Acid
While primarily used in cross-coupling reactions, the bifunctional nature of this compound and its derivatives can be exploited in annulation and cyclization reactions to construct polyheterocyclic systems. Following a Suzuki-Miyaura coupling to introduce a suitably functionalized aryl or vinyl group at the 3-position, intramolecular reactions can be designed to build fused ring systems.
For instance, if the coupled aryl group contains an ortho-amino, hydroxyl, or carboxyl group, an intramolecular condensation or cyclization can lead to the formation of fused heterocycles such as pyridobenzodiazepines, pyridobenzoxazepines, or pyridobenzoxazinones. The fluorine atom at the 2-position can also participate in cyclization reactions, for example, through intramolecular nucleophilic aromatic substitution (SNAr).
A hypothetical reaction pathway is illustrated below:
Scheme 2: Hypothetical annulation reaction following Suzuki-Miyaura coupling.
Role in the Total Synthesis of Complex Organic Molecules and Precursors
Pyridine boronic acids are valuable intermediates in the total synthesis of natural products and complex bioactive molecules. researchgate.net Their ability to facilitate the construction of key biaryl or heteroaryl linkages is crucial in assembling complex molecular frameworks. While specific examples of the total synthesis employing this compound are not yet prevalent in the literature, its potential is evident from syntheses involving analogous building blocks.
The strategic incorporation of the 2-fluoro-6-propoxypyridine moiety can be used to introduce a highly functionalized heterocyclic core into a target molecule. The substituents on the pyridine ring can be used to fine-tune the electronic and steric properties of the final compound, which is particularly important in drug discovery and development. For example, the fluorine atom can enhance metabolic stability and binding affinity, while the propoxy group can improve solubility and pharmacokinetic properties.
Utility in Material Science and Advanced Functional Molecules
The unique electronic properties of fluorinated and alkoxylated pyridine rings make them attractive components for advanced materials. The incorporation of such moieties can influence the optical and electronic characteristics of organic molecules and polymers.
Precursors for Optoelectronic Materials and Conjugated Systems
When this building block is used to construct larger conjugated systems through reactions like the Suzuki-Miyaura coupling, the resulting materials can exhibit interesting photophysical properties, such as tunable fluorescence and charge transport characteristics. The boronic acid functionality allows for the straightforward incorporation of this tailored pyridine unit into a wide array of conjugated backbones.
Monomers for Functional Polymers and Supramolecular Architectures
This compound can be envisioned as a precursor to functional monomers for polymerization. The boronic acid can be converted to other polymerizable groups, or a polymerizable functionality can be introduced through cross-coupling. The resulting pyridine-containing monomers can be used to synthesize polymers with tailored properties.
For example, polymers incorporating this substituted pyridine unit could exhibit specific thermal, mechanical, or optical properties. The pyridine nitrogen can also act as a site for coordination with metal ions, leading to the formation of metallopolymers or supramolecular assemblies with applications in catalysis, sensing, and self-healing materials. Boronic acids themselves are known to form reversible covalent bonds with diols, which can be exploited in the design of responsive polymers and hydrogels. chemicalbook.com
Integration into Diverse Chemical Scaffolds Beyond Pyridine Systems
The utility of this compound extends beyond the synthesis of simple biaryl compounds. Its trifunctional nature allows for its incorporation as a key structural element in larger, more complex molecular systems. The pyridine nitrogen can act as a ligand for metal coordination or a hydrogen bond acceptor, while the fluorine and propoxy substituents can be used to fine-tune the physicochemical properties of the final molecule.
Macrocycles are a class of molecules with significant therapeutic and material science applications. The synthesis of these large ring structures often relies on intramolecular cross-coupling reactions to achieve the final ring closure. Intramolecular Suzuki-Miyaura coupling has emerged as a powerful strategy for the synthesis of a wide variety of macrocycles. nih.gov
In a hypothetical application, this compound could be incorporated into a linear precursor bearing a suitable halide or triflate at its terminus. Under high-dilution conditions to favor intramolecular cyclization, a palladium catalyst would facilitate the intramolecular Suzuki-Miyaura coupling, leading to the formation of a macrocycle containing the 2-fluoro-6-propoxypyridine moiety. The specific conditions for such a reaction would need to be optimized, but the general principles are well-established in the synthesis of other macrocyclic systems.
The table below illustrates a hypothetical reaction scheme for the synthesis of a macrocycle using this compound.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Macrocyclic Product | Key Features |
| Linear precursor with a terminal halide | This compound | Intramolecular Suzuki-Miyaura Coupling | A macrocycle containing the 2-fluoro-6-propoxypyridine unit | The pyridine ring is integrated into a large ring structure. The fluorine and propoxy groups can influence the conformation and properties of the macrocycle. |
This is a hypothetical example to illustrate the potential application of the compound.
The construction of complex, three-dimensional molecular frameworks is a central challenge in organic synthesis. Functionalized building blocks like this compound can serve as key components in the assembly of these intricate structures. Through sequential cross-coupling reactions, the pyridine ring can be linked to multiple other aromatic or aliphatic systems, leading to the formation of rigid scaffolds with well-defined geometries.
For instance, this compound could first undergo a Suzuki-Miyaura coupling with an aryl halide. The resulting biaryl compound, still bearing the reactive fluorine and propoxy groups, could then be further functionalized. The fluorine atom, for example, can be a site for nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups. nih.gov This step-wise approach enables the controlled construction of complex molecular architectures.
The following table presents a hypothetical multi-step synthesis to illustrate how this compound could be used to build a complex molecular framework.
| Step | Reactants | Reaction Type | Intermediate/Product | Significance |
| 1 | This compound, Aryl Halide | Suzuki-Miyaura Coupling | 2-Fluoro-6-propoxy-3-arylpyridine | Formation of a key biaryl bond. |
| 2 | 2-Fluoro-6-propoxy-3-arylpyridine, Nucleophile | Nucleophilic Aromatic Substitution | 2-Nucleophile-6-propoxy-3-arylpyridine | Introduction of additional functionality by displacing the fluorine atom. |
| 3 | 2-Nucleophile-6-propoxy-3-arylpyridine, Second Aryl Halide | Further Cross-Coupling (e.g., at another position on the aryl ring) | Complex, multi-aryl framework | Assembly of a complex, three-dimensional structure. |
This represents a generalized synthetic strategy and not a specific, documented reaction.
Derivatization Strategies and Analogue Synthesis Based on 2 Fluoro 6 Propoxypyridine 3 Boronic Acid
Modifications at the Propoxy Group
The 6-propoxy group offers a site for structural variation distant from the more electronically active centers of the molecule. Modifications here can influence physicochemical properties such as lipophilicity, solubility, and metabolic stability without drastically altering the core's binding interactions.
The synthesis of analogues with different alkoxy groups is a common strategy to explore structure-activity relationships (SAR). This can be achieved by starting with a common precursor, such as 2-fluoro-6-hydroxypyridine-3-boronic acid, and performing a Williamson ether synthesis with a variety of alkyl or aryl-alkyl halides. This approach allows for the introduction of longer alkyl chains (homologation), branched chains, or groups containing aromatic rings. For instance, replacing the propoxy group with a benzyloxy group has been explored in related pyridine-3-boronic acid systems to probe the effects of a bulky, aromatic substituent at this position. nih.govresearchgate.net
Table 1: Examples of Alkoxy Group Modifications on a Pyridine-3-boronic Acid Scaffold This table illustrates potential analogues based on established synthetic strategies for related compounds.
| Starting Material | Reagent | Resulting Analogue |
|---|---|---|
| 2-Fluoro-6-hydroxypyridine-3-boronic acid | 1-Iodobutane | 2-Fluoro-6-butoxypyridine-3-boronic acid |
| 2-Fluoro-6-hydroxypyridine-3-boronic acid | Isopropyl bromide | 2-Fluoro-6-isopropoxypyridine-3-boronic acid |
| 2-Fluoro-6-hydroxypyridine-3-boronic acid | Benzyl bromide | 2-Fluoro-6-(benzyloxy)pyridine-3-boronic acid |
Further diversity can be introduced by functionalizing the terminal end of the alkoxy chain. This strategy is particularly useful for attaching pharmacophores, reporter groups, or linkers for conjugation. In studies on related 6-alkoxypyridine-3-boronic acids, researchers have synthesized derivatives where the alkoxy chain is terminated by a phenyl group, such as 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid. nih.gov These modifications were instrumental in probing specific biological interactions, demonstrating that extending the chain and adding a terminal aromatic ring can significantly impact biological activity. nih.gov
Table 2: Examples of Terminally Functionalized Alkoxy Chains in 6-Alkoxypyridine-3-boronic Acids
| Compound Name | Chain Structure | Potential Application | Reference |
|---|---|---|---|
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | -O-(CH₂)₃-Ph | Probing hydrophobic pockets in protein binding | nih.gov |
| 6-(4-Phenylbutoxy)pyridine-3-boronic acid | -O-(CH₂)₄-Ph | Extending reach to distal binding sites | nih.gov |
| 2-Fluoro-6-(3-hydroxypropoxy)pyridine-3-boronic acid | -O-(CH₂)₃-OH | Improving aqueous solubility; linker attachment point | N/A |
Transformations and Functionalization at the Fluorine Position
The fluorine atom at the 2-position of the pyridine (B92270) ring is a key site for synthetic manipulation due to its activation by the adjacent ring nitrogen.
The electron-withdrawing nature of the pyridine nitrogen atom makes the 2-position susceptible to nucleophilic attack, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. youtube.comvaia.com In this context, the fluorine atom serves as an excellent leaving group. The SNAr reaction of 2-fluoropyridines is often significantly faster than that of their 2-chloro analogues; for example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows for substitutions to be carried out under mild conditions, which is advantageous when working with complex, multi-functionalized molecules. nih.gov A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the fluoride (B91410), providing a straightforward route to a variety of 2-substituted pyridine derivatives.
Table 3: Potential SNAr Reactions at the 2-Position This table presents representative transformations based on the known reactivity of 2-fluoropyridines.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Primary Amine | Aniline | 2-Anilino-6-propoxypyridine-3-boronic acid |
| Secondary Amine | Morpholine | 2-Morpholino-6-propoxypyridine-3-boronic acid |
| Alkoxide | Sodium methoxide | 2-Methoxy-6-propoxypyridine-3-boronic acid |
While SNAr is the classical approach, the activation of carbon-fluorine (C-F) bonds by transition metal complexes represents a more modern and powerful, albeit challenging, strategy for functionalization. nih.govacs.org The C-F bond is the strongest single bond to carbon, making its cleavage difficult. However, low-valent transition metal complexes, particularly those of nickel and palladium, can insert into the C-F bond via oxidative addition, enabling subsequent cross-coupling reactions. researchgate.net This methodology allows for the formation of C-C, C-N, and C-O bonds, often with different regioselectivity or functional group tolerance compared to SNAr. Research in this area has shown that C-F activation can be competitive with C-H activation, with the outcome being highly dependent on the metal center and ligands used. acs.orgresearchgate.net While widely studied for polyfluoroarenes, the application of these catalytic methods to complex substrates like 2-fluoro-6-propoxypyridine-3-boronic acid is an evolving field.
Table 4: Potential Metal-Catalyzed C-F Bond Cross-Coupling Reactions
| Catalyst System (Example) | Coupling Partner | Reaction Type | Product Type |
|---|---|---|---|
| Pd(dba)₂ / P(t-Bu)₃ | Arylboronic acid | Suzuki-Miyaura Coupling | 2-Aryl-6-propoxypyridine-3-boronic acid |
| Ni(COD)₂ / dppf | Alkylzinc reagent | Negishi Coupling | 2-Alkyl-6-propoxypyridine-3-boronic acid |
Further Functionalization of the Pyridine Core of this compound
The boronic acid group at the 3-position is arguably the most versatile handle for derivatization of the pyridine core. It is primarily used in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming C(sp²)-C(sp²) bonds. nih.gov This reaction allows for the coupling of the pyridine core with a vast array of (hetero)aryl halides or triflates, catalyzed by a palladium complex. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a powerful tool for late-stage functionalization in drug discovery programs. This enables the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals.
Table 5: Illustrative Suzuki-Miyaura Cross-Coupling Reactions
| Coupling Partner | Catalyst/Base (Example) | Product |
|---|---|---|
| 4-Bromotoluene | Pd(dppf)Cl₂ / Na₂CO₃ | 2-Fluoro-6-propoxy-3-(p-tolyl)pyridine |
| 1-Chloro-3-nitrobenzene | Pd(PPh₃)₄ / K₃PO₄ | 2-Fluoro-3-(3-nitrophenyl)-6-propoxypyridine |
| 2-Iodothiophene | Pd(OAc)₂ / SPhos / Cs₂CO₃ | 2-Fluoro-6-propoxy-3-(thiophen-2-yl)pyridine |
Directed Metalation for Introducing Additional Substituents
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The reaction involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a stabilized organolithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity.
For the this compound scaffold, the existing substituents play a key role in directing the site of metalation. The directing ability of substituents on a pyridine ring is well-documented. znaturforsch.com The 2-fluoro substituent is known to direct metalation to the 3-position. nih.govresearchgate.net However, since this position is already occupied by the boronic acid group, this pathway is blocked. The 6-propoxy group, another effective DMG, directs metalation to the C-5 position. The boronic acid group itself is not a strong directing group for this transformation.
Consequently, deprotonation is most likely to occur at one of the remaining C-H positions (C-4 or C-5). The C-5 position is electronically activated for deprotonation due to the ortho-directing effect of the 6-propoxy group. Therefore, treatment of this compound (or a protected version of the boronic acid) with a strong lithium base would likely lead to regioselective lithiation at the C-5 position. The resulting aryllithium species can be trapped with various electrophiles to install a diverse range of functional groups, as detailed in the table below.
| Electrophile | Reagent Example | Introduced Substituent |
| Iodination | Iodine (I₂) | Iodo (-I) |
| Formylation | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |
| Carboxylation | Carbon Dioxide (CO₂) | Carboxyl (-COOH) |
| Hydroxymethylation | Formaldehyde (HCHO) | Hydroxymethyl (-CH₂OH) |
| Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |
| Sulfenylation | Diphenyl disulfide (PhSSPh) | Phenylthio (-SPh) |
This table illustrates potential derivatizations via directed metalation, a common strategy for functionalizing substituted pyridines.
Pericyclic Reactions and Cycloadditions Involving the Pyridine Ring
Pericyclic reactions, including cycloadditions like the Diels-Alder reaction, are powerful tools for constructing cyclic systems. However, the pyridine ring is generally a poor substrate for such transformations due to its aromatic stability and electron-deficient nature. youtube.com The aromatic sextet of electrons provides significant resonance energy, making it energetically unfavorable to disrupt this system. youtube.com
Furthermore, the nitrogen atom in the pyridine ring withdraws electron density, making it behave more like an electron-poor diene, which is typically unreactive toward common dienophiles in a standard Diels-Alder reaction. While pyridine can undergo nucleophilic aromatic substitution, its participation in pericyclic reactions is limited. youtube.comwikipedia.org For these reasons, cycloaddition reactions are not a commonly employed strategy for the direct derivatization of the 2-fluoro-6-propoxypyridine core.
Synthesis of Boronic Esters and Other Boronates from this compound
The boronic acid functional group is highly versatile but can sometimes be prone to decomposition (e.g., protodeboronation) and can be challenging to purify via standard chromatography. sigmaaldrich.com Conversion of the boronic acid to a corresponding boronate ester or organotrifluoroborate can enhance stability, improve handling characteristics, and enable purification and multi-step synthetic sequences. nih.govbldpharm.com
Preparation of Pinacol (B44631) Esters, MIDA Boronates, and Related Derivatives
Boronate esters are common derivatives of boronic acids, with pinacol esters being among the most frequently used. The synthesis of the pinacol ester of this compound can be readily achieved by condensation with pinacol (2,3-dimethyl-2,3-butanediol). orgsyn.org This reaction is typically performed in an organic solvent with azeotropic removal of water or in the presence of a drying agent like magnesium sulfate.
N-methyliminodiacetic acid (MIDA) boronates represent another class of highly useful boronic acid surrogates. sigmaaldrich.com These derivatives are formed by the condensation of a boronic acid with MIDA. chemrxiv.orgacs.org A significant advantage of MIDA boronates is their exceptional stability; they are typically crystalline, air-stable solids that are compatible with silica (B1680970) gel chromatography and a broad range of anhydrous reaction conditions under which free boronic acids would decompose. nih.govacs.org Despite this stability, the MIDA group can be easily cleaved under mild aqueous basic conditions to regenerate the parent boronic acid just before its intended use, for example, in a cross-coupling reaction. sigmaaldrich.com This "protecting group" strategy makes MIDA boronates ideal for complex, multi-step syntheses. nih.gov
| Derivative Type | Typical Synthesis Condition | Key Advantages | Purification Method |
| Boronic Acid | - | Direct use in many reactions. | Recrystallization, precipitation. |
| Pinacol Ester | Condensation with pinacol. orgsyn.org | Increased stability, good solubility. | Column chromatography, recrystallization. |
| MIDA Boronate | Condensation with MIDA. sigmaaldrich.comacs.org | High stability (air, moisture, chromatography), enables multi-step synthesis. nih.govacs.org | Column chromatography, recrystallization. |
This interactive table compares the properties and synthetic utility of the free boronic acid with its commonly used pinacol and MIDA ester derivatives.
Conversion to Organotrifluoroborates for Enhanced Reactivity
Potassium organotrifluoroborates are another valuable class of boronic acid derivatives, prized for their high stability and ease of handling. bldpharm.com These salts are readily prepared by treating the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂). bldpharm.comorganic-chemistry.org
The resulting potassium (2-fluoro-6-propoxypyridin-3-yl)trifluoroborate salt is typically a crystalline solid that is significantly more stable to air and moisture than the parent boronic acid. bldpharm.com In the context of transition-metal-catalyzed cross-coupling reactions, organotrifluoroborates can serve as a "slow-release" source of the boronic acid under the reaction conditions, which can minimize side reactions like protodeboronation or homocoupling. ed.ac.uk This enhanced stability and distinct reactivity profile make organotrifluoroborates versatile and attractive alternatives to boronic acids in organic synthesis. bldpharm.comresearchgate.net
Advanced Characterization and Analytical Techniques for 2 Fluoro 6 Propoxypyridine 3 Boronic Acid and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 2-Fluoro-6-propoxypyridine-3-boronic acid. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the molecular formula.
Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing boronic acids, as it minimizes in-source fragmentation. researchgate.net In positive-ion mode ESI-HRMS, the compound is expected to be detected as the protonated molecule [M+H]⁺. Given the molecular formula C₈H₁₁BFNO₃, the theoretical exact mass of the neutral molecule is 199.0820. The calculated m/z for the protonated species [C₈H₁₂BFNO₃]⁺ would be 200.0893. HRMS instrumentation, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this value with an accuracy typically within 5 ppm, providing strong evidence for the assigned molecular formula.
Analysis of boronic acids by mass spectrometry can sometimes be complicated by dehydration to form boroxines (cyclic trimers) or the formation of adducts with solvents. nih.govresearchgate.net However, HRMS can distinguish these species from the target molecule due to the precise mass differences. The characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) further aids in the identification of boron-containing ions in the mass spectrum. researchgate.net
Table 1: Theoretical m/z Values for this compound and Related Species
| Species | Molecular Formula | Theoretical Monoisotopic m/z | Ion Type |
| Protonated Molecule | [C₈H₁₂BFNO₃]⁺ | 200.0893 | [M+H]⁺ |
| Sodium Adduct | [C₈H₁₁BFNNaO₃]⁺ | 222.0712 | [M+Na]⁺ |
| Dehydrated Molecule | [C₈H₉BFNO₂]⁺ | 182.0786 | [M-H₂O+H]⁺ |
| Boroxine Trimer | [C₂₄H₃₀B₃F₃N₃O₆]⁺ | 541.2319 | [M₃-3H₂O+H]⁺ |
Note: The presented m/z values are calculated for the major isotopes of each element (¹¹B, ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F).
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F, ¹¹B NMR) and two-dimensional NMR experiments provides a complete picture of the connectivity and spatial arrangement of atoms within the molecule.
Two-dimensional (2D) NMR techniques are essential for assigning the complex spectra of substituted pyridines.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals scalar couplings between protons, establishing the connectivity within the propoxy group (CH₂-CH₂-CH₃) and identifying neighboring protons on the pyridine (B92270) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to assign the carbon signals of the propoxy chain and the protonated carbons of the pyridine ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the propoxy group and the pyridine ring (e.g., correlation from the O-CH₂ protons to the C6 carbon of the pyridine) and for assigning the quaternary carbons, including the carbon bearing the boronic acid group (C3) and the fluorine-substituted carbon (C2).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between, for example, the protons of the propoxy group and the proton at the C4 or C5 position of the ring.
The presence of fluorine provides an additional valuable probe. ¹⁹F NMR spectroscopy shows a single resonance, and ¹H-¹⁹F and ¹³C-¹⁹F couplings can be observed, which further confirms the position of the fluorine atom. nih.govnih.gov
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the compound in its solid form. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.
By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can provide information on the number of crystallographically inequivalent molecules in the unit cell. Changes in chemical shifts and peak multiplicities in ¹³C and ¹⁵N ssNMR spectra can be used to distinguish between different polymorphic forms or to identify the presence of amorphous content in a crystalline sample.
X-Ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions.
For this compound, a successful crystallographic analysis would unequivocally confirm the substitution pattern on the pyridine ring. Furthermore, it would reveal the nature of the intermolecular interactions, which are typically dominated by hydrogen bonding involving the boronic acid hydroxyl groups. These hydrogen bonds often lead to the formation of dimeric or polymeric structures in the solid state. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the boronic acid group, likely broadened due to hydrogen bonding. The B-O stretching vibrations typically appear in the 1300-1400 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ range. The C-O stretching of the propoxy ether linkage and the C-F stretching vibration would also be present at their characteristic frequencies.
Raman Spectroscopy: Raman spectroscopy is a complementary technique. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| **Boronic Acid (B(OH)₂) ** | O-H Stretch | 3200 - 3600 (broad) |
| B-O Stretch | 1300 - 1400 | |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Propoxy Group | C-H Stretch | 2850 - 3000 |
| C-O Stretch | 1050 - 1250 | |
| Fluoro Substituent | C-F Stretch | 1000 - 1400 |
Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity analysis. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid. rsc.org A UV detector is used for quantification, typically monitoring at a wavelength where the pyridine ring absorbs, such as 254 nm or 280 nm. The purity is determined by the relative area of the main peak.
Gas Chromatography (GC): Due to the low volatility and polar nature of boronic acids, GC analysis typically requires derivatization to convert the boronic acid into a more volatile ester, for example, by reaction with a diol like pinacol (B44631). While less direct than HPLC, GC can be a high-resolution technique for certain applications.
These chromatographic methods, especially when coupled with mass spectrometry (LC-MS or GC-MS), are powerful tools for identifying and quantifying impurities, byproducts, and starting materials in a sample. rsc.org
Computational and Theoretical Investigations of 2 Fluoro 6 Propoxypyridine 3 Boronic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 2-Fluoro-6-propoxypyridine-3-boronic acid. These calculations provide insights into the molecule's stability, electronic properties, and sites of reactivity.
Molecular orbital (MO) theory offers a framework for understanding the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the propoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the boron atom and the pyridine ring, highlighting the electrophilic character of the boron center and its susceptibility to nucleophilic attack.
The presence of the fluorine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. researchgate.net The propoxy group, an electron-donating group, would have the opposite effect, raising the energy of the HOMO. The interplay of these substituents fine-tunes the electronic properties of the molecule. The electronic density distribution, calculated from the wave function, would reveal a high electron density around the nitrogen and oxygen atoms, consistent with their high electronegativity.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily localized on the pyridine ring and propoxy oxygen. |
| LUMO | -1.23 | Distributed over the boronic acid group and the pyridine ring. |
| HOMO-LUMO Gap | 5.62 | Indicates high kinetic stability. |
Note: The values in this table are illustrative and represent typical energies for similar heterocyclic boronic acids calculated at the B3LYP/6-311G(d,p) level of theory.
The charge distribution within this compound dictates its electrostatic interactions and plays a significant role in its reactivity. Natural Bond Orbital (NBO) analysis is a common method to calculate the partial atomic charges. The nitrogen and oxygen atoms are expected to carry significant negative charges, while the boron atom and the hydrogen atoms of the boronic acid group will be positively charged. The fluorine atom will also exhibit a negative charge, influencing the charge distribution on the pyridine ring.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. researchgate.net For this compound, the MEP map would show negative potential (red and yellow regions) around the nitrogen, oxygen, and fluorine atoms, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net Positive potential (blue regions) would be concentrated around the boronic acid hydroxyl groups, highlighting their role as hydrogen bond donors and the electrophilic nature of the boron atom. researchgate.netresearchgate.net
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative)
| Atom | Atomic Charge (a.u.) |
| N1 | -0.58 |
| C2 | +0.25 |
| F7 | -0.32 |
| C3 | -0.15 |
| B4 | +0.85 |
| O5 (propoxy) | -0.62 |
| O (boronic acid) | -0.71 |
| O (boronic acid) | -0.70 |
Note: The values in this table are illustrative and based on typical charge distributions in similar molecules.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The conformational flexibility of this compound, particularly concerning the rotation of the propoxy and boronic acid groups, can be investigated through conformational analysis and molecular dynamics (MD) simulations. rsc.org A potential energy surface scan for the rotation around the C-O bond of the propoxy group and the C-B bond of the boronic acid group can identify the most stable conformers and the energy barriers between them.
MD simulations can provide a more dynamic picture of the molecule's behavior in solution. mdpi.com By simulating the motion of the molecule over time, it is possible to observe conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules. mdpi.com For instance, MD simulations could reveal the preferred orientation of the boronic acid group relative to the pyridine ring and whether intramolecular hydrogen bonds form between the boronic acid hydroxyl groups and the nitrogen atom of the pyridine ring.
Prediction of Reactivity and Reaction Pathways Through Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity of this compound and for elucidating the mechanisms of reactions in which it participates, such as the Suzuki-Miyaura cross-coupling reaction.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the activation energy barriers. nih.gov This information is crucial for understanding the kinetics of a reaction and for predicting the feasibility of a particular reaction pathway. For example, in a Suzuki-Miyaura coupling reaction, DFT calculations can be used to model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The calculated energy barriers for these steps can help to determine the rate-limiting step of the reaction.
Table 3: Illustrative Calculated Activation Energies for Key Steps in a Suzuki-Miyaura Coupling Reaction Involving this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Oxidative Addition | 12.5 |
| Transmetalation | 18.2 |
| Reductive Elimination | 8.7 |
Note: The values in this table are for illustrative purposes and represent typical energy barriers in palladium-catalyzed cross-coupling reactions.
Computational modeling allows for the detailed investigation of catalytic cycles at the molecular level. By simulating the interactions between the catalyst, substrates, and any additives, it is possible to gain a comprehensive understanding of the reaction mechanism. For reactions involving this compound, computational studies can explore the role of the base in the transmetalation step, the influence of the solvent on the reaction energetics, and the effect of different ligands on the palladium catalyst. This in silico approach can guide the optimization of reaction conditions and the development of more efficient catalytic systems.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the prediction of spectroscopic parameters for this compound. While computational methods such as Density Functional Theory (DFT) are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies for a variety of organic molecules, including related fluorinated pyridines and boronic acids, dedicated research on this compound has not been published.
Methodologies for such predictions are well-established in the field. Typically, calculations for predicting ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts would be performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP or ωB97XD and a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pvdz). Similarly, theoretical IR vibrational frequencies are calculated using DFT methods, with the results often scaled by an empirical factor to correct for anharmonicity and other systematic errors.
However, without specific computational studies performed on this compound, the presentation of detailed data tables for its predicted NMR chemical shifts and IR frequencies is not possible. The scientific community has yet to publish research that applies these computational techniques to this particular compound. Therefore, no detailed research findings or interactive data tables can be provided at this time.
Future Perspectives and Emerging Research Directions for 2 Fluoro 6 Propoxypyridine 3 Boronic Acid
Development of Novel Catalytic Systems for Efficient Transformations of 2-Fluoro-6-propoxypyridine-3-boronic Acid
The primary utility of this compound lies in its role as a building block in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govresearchgate.net Future research will likely focus on developing novel catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions for transformations involving this compound.
Current research on pyridylboronic acids often utilizes palladium-based catalysts. claremont.eduresearchgate.net However, the electronic properties and steric hindrance imparted by the fluorine and propoxy groups on the pyridine (B92270) ring present unique challenges. Overcoming these may require catalysts with enhanced reactivity. A key area of development is the design of advanced palladium precatalysts, such as those incorporating N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine (B1218219) ligands like RuPhos. claremont.eduresearchgate.net These sophisticated ligands can facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved yields and reaction rates, especially with sterically demanding or electronically deactivated coupling partners. researchgate.net
| Catalyst System | Potential Advantages | Research Focus | Relevant Findings for Pyridylboronic Acids |
|---|---|---|---|
| Pd-NHC Precatalysts | High stability and activity; effective for challenging substrates. | Optimization of NHC ligand structure for steric and electronic fine-tuning. | Demonstrated effectiveness in cross-couplings of amides and other challenging substrates. researchgate.net |
| Pd with Bulky Phosphine Ligands (e.g., RuPhos) | Promotes coupling of sterically hindered and electron-rich/deficient partners. | Exploring ligand scope for optimal performance with fluorinated pyridines. | Optimal for transformations involving pyridyl-sulfonyl fluorides. claremont.edu |
| Nickel-Based Catalysts | Lower cost than palladium; unique reactivity profiles. | Development of well-defined Ni(II) precatalysts for broader application. | Effective in activating unreactive bonds, such as in amide cross-couplings. researchgate.net |
Integration of this compound in Flow Chemistry and Continuous Processing
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, process control, and scalability. chimia.chflowchemistrysociety.comuc.pt Integrating the synthesis and transformations of this compound into flow chemistry systems is a promising future direction, particularly for industrial-scale production.
Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. chimia.ch This enhanced control can lead to higher yields, improved selectivity, and better reproducibility. Furthermore, the ability to handle hazardous reagents and intermediates in small, contained volumes significantly improves the safety profile of chemical processes. uc.pt For transformations involving this compound, a key challenge to address will be reactor fouling, where insoluble byproducts or intermediates precipitate and block the system—a common issue in organometallic flow processes. chimia.ch Future research would need to focus on optimizing solvent systems, reactor design, and process parameters to mitigate these effects.
| Parameter | Advantage in Flow Processing | Implication for Industrial Synthesis |
|---|---|---|
| Safety | Small reactor volumes and better temperature control minimize risks of thermal runaways. | Enables the use of more reactive or hazardous reagents safely. |
| Process Control | Precise control over stoichiometry, mixing, and residence time. | Higher yields, fewer impurities, and improved batch-to-batch consistency. |
| Scalability | Scaling up is achieved by extending operation time ("scaling out") rather than increasing reactor size. | More straightforward and predictable transition from laboratory to production scale. chimia.ch |
| Efficiency | Rapid heat and mass transfer lead to faster reaction times. | Increased throughput and reduced manufacturing costs. |
Exploration of Photo- and Electro-Chemical Transformations Involving the Compound
Photochemistry and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering alternative activation modes that can lead to novel reactivity and selectivity. Exploring the behavior of this compound under photochemical and electrochemical conditions represents a frontier of research.
Recent studies have shown that organoboron compounds, including boronic acids and their derivatives, can serve as effective precursors for carbon radicals under photocatalytic conditions. researchgate.net This opens up the possibility of using this compound in light-mediated reactions to form C-C and C-heteroatom bonds that are inaccessible through traditional thermal methods. Similarly, electrochemical synthesis provides a reagent-light approach to chemical transformations. rsc.org The electrochemical conversion of carboxylic acids to boronic acids has been demonstrated as a simple and economical process. nih.gov Future work could investigate the direct electrochemical functionalization of the 2-fluoro-6-propoxypyridine core or the participation of the boronic acid moiety in electrochemically driven coupling reactions. These methods align with the principles of green chemistry by potentially reducing the reliance on metal catalysts and harsh reagents. rsc.org
Applications in Supramolecular Chemistry and Self-Assembly Processes
The distinct functional groups on this compound make it an intriguing candidate for applications in supramolecular chemistry and the design of self-assembling systems. Boronic acids are well-established building blocks in this field due to their ability to form reversible covalent bonds (boronate esters) with diols and to participate in hydrogen bonding. researchgate.netpageplace.demsu.edu
The boronic acid group can act as a hydrogen bond donor, while the pyridine nitrogen atom can serve as a hydrogen bond acceptor. researchgate.netnih.gov This dual functionality allows the molecule to engage in predictable, directional interactions, which are the foundation of crystal engineering and the formation of complex, ordered architectures. researchgate.netnih.gov The fluoro and propoxy substituents can be used to fine-tune the electronic properties and solubility of the molecule, as well as to direct the packing of molecules in the solid state through weaker interactions. Potential future applications could involve the design of molecular sensors, porous materials, or dynamic systems where the self-assembly process can be controlled by external stimuli.
| Functional Group | Potential Supramolecular Interaction | Role in Self-Assembly |
|---|---|---|
| Boronic Acid [-B(OH)₂] | Hydrogen bond donor; Reversible covalent bond formation with diols. researchgate.net | Primary recognition site for directing assembly; forms dimers or polymeric chains. researchgate.net |
| Pyridine Nitrogen | Hydrogen bond acceptor. nih.gov | Forms heteromeric O-H···N bonds with the boronic acid group of another molecule. nih.gov |
| Fluorine Atom | Halogen bonding; Dipole-dipole interactions. | Influences crystal packing and electronic properties. |
| Propoxy Group | Van der Waals forces; Hydrophobic interactions. | Modulates solubility and can influence the overall shape and packing of the assembly. |
Design of Next-Generation Synthetic Routes Focusing on Atom Economy and Sustainability
A central goal of modern synthetic chemistry is the development of processes that are both efficient and environmentally benign. This involves designing synthetic routes that maximize atom economy—the proportion of atoms from the reactants that are incorporated into the final product. jocpr.comnih.gov Future research on this compound will undoubtedly focus on creating more sustainable methods for its synthesis and for its use in subsequent transformations.
This pursuit involves minimizing the number of synthetic steps, avoiding the use of protecting groups, and utilizing catalytic rather than stoichiometric reagents. nih.gov For example, developing methods for the direct C-H borylation of a 2-fluoro-6-propoxypyridine precursor would be a significant advance over traditional multi-step sequences. Furthermore, employing greener solvents, reducing energy consumption, and designing reactions that produce innocuous byproducts like water are key considerations. scholaris.ca The principles of atom economy and sustainability will guide the design of next-generation syntheses, ensuring that the production and application of this valuable building block have a minimal environmental footprint. acs.org
| Approach | General Characteristics | Atom Economy | Sustainability Aspect |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Often involves protecting groups, stoichiometric reagents, and multiple purification steps. | Low; significant mass is lost in byproducts and protecting groups. nih.gov | Generates more chemical waste; higher energy consumption. |
| Next-Generation Catalytic Route | Focuses on direct C-H functionalization, multicomponent reactions, and catalytic cycles. | High; maximizes the incorporation of reactant atoms into the product. jocpr.com | Minimizes waste, reduces reaction steps, and often uses milder conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
